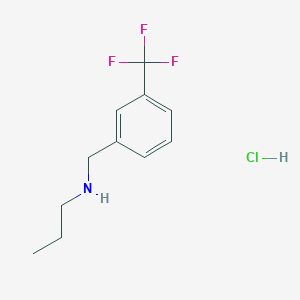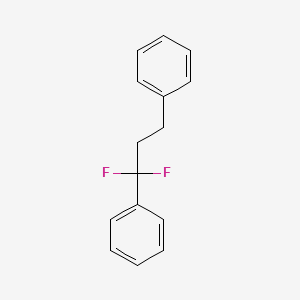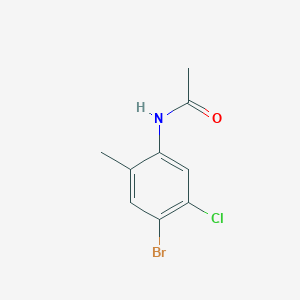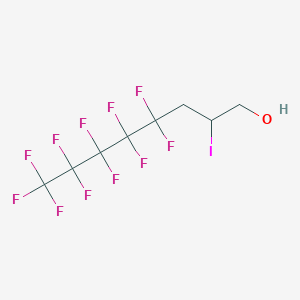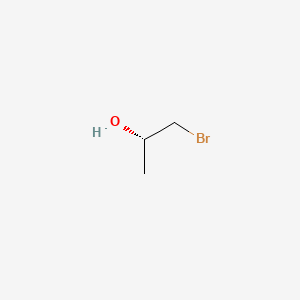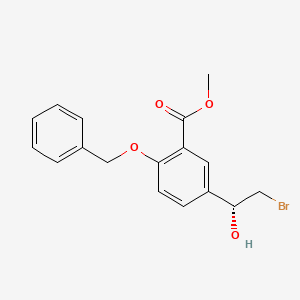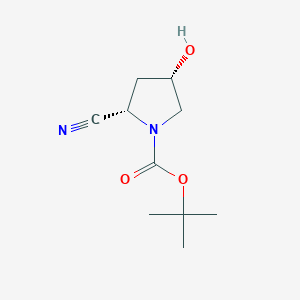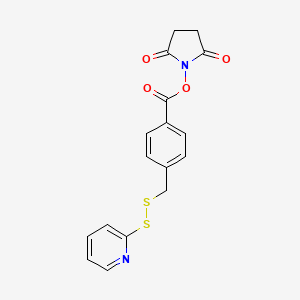
4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene
描述
4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene is a heterobifunctional cross-linking reagent. It is widely used in biochemical and molecular biology research for its ability to form stable conjugates between proteins, peptides, and other molecules. This compound is particularly valued for its ability to react with both amine and sulfhydryl groups, making it a versatile tool in the creation of complex biomolecular structures.
作用机制
Target of Action
The primary target of 4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene (SMPT) is the antibody in an Antibody-Drug Conjugate (ADC). It acts as a linker molecule that connects the antibody to a cytotoxic drug . The role of the antibody is to recognize and bind to specific antigens on the surface of cancer cells .
Mode of Action
SMPT interacts with its targets through its reactive groups: NHS-ester and pyridyldithio . The NHS-ester group reacts with the amine group on the antibody, while the pyridyldithio group forms a disulfide bond with the sulfhydryl group on the cytotoxic drug . This results in the formation of an ADC, where the antibody and the drug are linked together .
Biochemical Pathways
The ADC, once formed, can bind to the antigen on the cancer cell and be internalized. Inside the cell, the disulfide bond between the antibody and the drug is cleaved, releasing the cytotoxic drug . The drug then interferes with the cell’s functions, leading to cell death .
Pharmacokinetics
The pharmacokinetics of SMPT is largely determined by the properties of the ADC it forms. The antibody component of the ADC allows for specific targeting of cancer cells, which can improve the bioavailability of the drug at the tumor site . .
Result of Action
The result of SMPT’s action is the formation of an ADC that can deliver a cytotoxic drug specifically to cancer cells . This can lead to a more effective treatment with fewer side effects compared to traditional chemotherapy, as the drug is only released inside the targeted cells .
Action Environment
The action of SMPT and the ADC it forms can be influenced by various environmental factors. For example, the stability of the ADC can be affected by the pH and temperature of the environment . Additionally, the presence of reducing agents can prematurely cleave the disulfide bond, releasing the drug before it reaches the target cell .
: Beck A, et al. Strategies and challenges for the next generation of antibody-drug conjugates. Nat Rev Drug Discov. 2017 May;16 (5):315-337. : MedChemExpress product page for this compound. : Thermo Fisher Scientific product page for SMPT (4-succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene).
生化分析
Biochemical Properties
The compound plays a crucial role in biochemical reactions, particularly in the formation of ADCs . It reacts with amino and sulfhydryl groups, forming strong yet cleavable disulfide bonds with cysteine sulfhydryls .
Cellular Effects
4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene has significant effects on various types of cells and cellular processes. It is often used for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen . The resulting immunotoxins are highly potent .
Molecular Mechanism
The compound exerts its effects at the molecular level through its reactive groups: NHS ester and pyridyldithiol . These groups react with amino and sulfhydryl groups, respectively, forming strong disulfide bonds with cysteine sulfhydryls .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. The compound is known for its stability and resistance to degradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene typically involves the reaction of 4-carboxyphenyl-2-pyridyldisulfide with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography and stored under desiccated conditions to maintain stability .
化学反应分析
Types of Reactions
4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with amine groups to form stable amide bonds.
Reduction Reactions: The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Conjugation Reactions: Forms conjugates with sulfhydryl groups through the pyridyldithiol moiety.
Common Reagents and Conditions
NHS Ester Reactions: Typically carried out in organic solvents like DMF or DMSO under anhydrous conditions.
Disulfide Reduction: Performed using reducing agents like DTT or TCEP in aqueous buffers.
Major Products
The major products of these reactions are stable conjugates between the compound and target molecules, such as proteins or peptides. These conjugates are often used in various biochemical assays and therapeutic applications .
科学研究应用
4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking reagent to study protein-protein interactions and to stabilize protein complexes.
Biology: Facilitates the conjugation of antibodies to enzymes or fluorescent dyes for use in immunoassays and imaging techniques.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Utilized in the production of diagnostic kits and biosensors
相似化合物的比较
Similar Compounds
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP): Similar in structure and function but has a shorter spacer arm.
Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Another cross-linker with different reactive groups and spacer length.
MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester): Used for similar applications but with different chemical properties.
Uniqueness
4-Succinimidyl-oxycarbonyl-alpha-(2-pyridyldithio)toluene is unique due to its long spacer arm and the presence of both NHS ester and pyridyldithiol reactive groups. This combination allows for the formation of stable yet cleavable conjugates, making it highly versatile for various research applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(pyridin-2-yldisulfanyl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2/c20-15-8-9-16(21)19(15)23-17(22)13-6-4-12(5-7-13)11-24-25-14-3-1-2-10-18-14/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWUUFREFCAFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)CSSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B3106772.png)
![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)

![4-[(Propylamino)methyl]phenol](/img/structure/B3106784.png)
